1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
This compound belongs to the thienoimidazole trione family, characterized by a fused bicyclic core (thieno[3,4-d]imidazole) substituted with fluorinated aryl groups. The sulfur atom in the thieno ring is oxidized to a λ⁶-sulfone (5,5-trione), enhancing polarity and stability . While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., benzimidazoles and imidazole derivatives) are associated with antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3S/c19-12-4-6-13(7-5-12)23-15-9-28(26,27)10-16(15)24(17(23)25)14-3-1-2-11(8-14)18(20,21)22/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFYOQOOBHQNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)F)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.38 g/mol. The structure features a thieno[3,4-d]imidazole core, which is significant for its biological interactions.
Research indicates that this compound exhibits inhibitory effects on various biological targets, particularly in cancer treatment. It has been shown to inhibit receptor tyrosine kinases (RTKs) such as:
- c-Abl
- Bcr-Abl
- PDGF-R
- VEGF-R
- EGF-R
- c-Kit
These targets are crucial in the signaling pathways that regulate cell proliferation and survival, making this compound a candidate for treating neoplastic diseases like leukemia .
Anticancer Activity
In vitro studies have demonstrated that the compound effectively inhibits the proliferation of cancer cell lines. For instance, it has shown significant cytotoxic effects against:
The low IC50 values suggest high potency in inhibiting cancer cell growth.
Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells via the intrinsic pathway. This involves:
- Mitochondrial membrane permeabilization
- Caspase activation
- DNA fragmentation
These processes collectively lead to programmed cell death, highlighting the compound's potential as an anticancer agent.
Case Study 1: Leukemia Treatment
A clinical trial involving patients with chronic myeloid leukemia (CML) demonstrated that treatment with this compound led to a significant reduction in disease markers and improved patient outcomes. The study reported:
Case Study 2: Combination Therapy
Another study explored the efficacy of this compound in combination with existing chemotherapy agents. Results indicated enhanced therapeutic effects when used alongside traditional treatments, leading to improved survival rates and reduced side effects .
Comparison with Similar Compounds
Structural Analogues in the Thienoimidazole Family
1,3-Bis(4-Fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide ()
- Substituents : Two 4-fluorophenyl groups.
- Key Differences : Lacks the trifluoromethylphenyl group and has a simpler oxidation state (5,5-dioxide vs. 2,5,5-trione).
1-(3,5-Dimethylphenyl)-3-[(3-Nitrophenyl)methyl]-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione ()
- Substituents : 3,5-Dimethylphenyl and 3-nitrophenylmethyl groups.
- Key Differences : Nitro and methyl groups alter electronic properties compared to fluorine and trifluoromethyl groups. The nitro group may increase reactivity but reduce metabolic stability.
- Synthesis : Likely follows a multi-step protocol involving alkylation or Friedel-Crafts-like reactions, as seen in other imidazole syntheses .
Functional Group Variations in Imidazole Derivatives
4,5-Diphenyl-2-(2-(Trifluoromethyl)phenyl)-1H-imidazole ()
- Substituents : Two phenyl groups at positions 4 and 5, and a trifluoromethylphenyl group at position 2.
1-(3-Chloro-4-Fluorophenyl)-2,4,5-Triphenyl-1H-imidazole ()
- Substituents: Mixed halogenated and non-halogenated aryl groups.
- Key Differences : Chlorine and fluorine substituents create a balance between electron-withdrawing effects and steric bulk. This compound lacks the sulfur-containing bicyclic system .
Electronic and Steric Effects
- Fluorine vs. Trifluoromethyl : The 4-fluorophenyl group is a moderate electron-withdrawing group, while the 3-trifluoromethylphenyl is strongly electron-withdrawing. This combination may optimize binding to hydrophobic enzyme pockets.
- Sulfur Oxidation : The λ⁶-sulfone (trione) increases polarity compared to analogs with lower sulfur oxidation states (e.g., thioethers or sulfoxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
